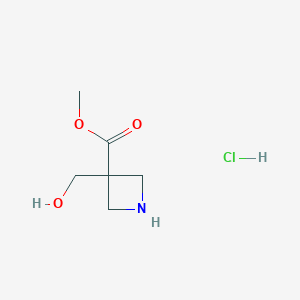

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride” is a chemical compound with the empirical formula C5H10ClNO2 . It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The molecular weight of “this compound” is 151.59 . The InChI code is 1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H .Chemical Reactions Analysis

“this compound” is used as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It can also be used to prepare inhibitors of human glycogen phosphorylase to treat hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance or tissue ischemia .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature .科学的研究の応用

Prodrug Design and Modification

Methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride is relevant in the context of prodrug design. For instance, 3'-Azido-2',3'-dideoxythymidine (AZT), used in HIV treatment, is modified into various prodrugs, with one approach involving 5'-O-substituted prodrugs, where the conjugating moiety is linked via a 5'-O-ester or 5'-O-phosphate group. These modifications aim to enhance anti-HIV activity, improve blood-brain barrier penetration, and modify pharmacokinetic properties, like increasing plasma half-life and improving drug delivery for site-specific targeting or drug localization (Parang, Wiebe, & Knaus, 2000).

Synthesis of Novel Analog Compounds

The chemical serves as a basis for synthesizing novel analog compounds, like 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline. This involves reactions with α,β-dibromo carbonyl ester and benzylamine, yielding compounds like 1-benzyl-2-carbomethoxy-4-methyl-azetidine. These synthesized compounds are valuable in creating high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).

Development of Pharmaceutical Intermediates

The compound is instrumental in the preparation of pharmaceutical intermediates like azetidine-3-carboxylic acid, derived from commercially available diethylbis(hydroxymethyl)malonate. This synthesis includes azetidine ring-formation and decarboxylation under pH-controlled conditions, producing mono acid azetidine, which is then hydrogenated to yield the title compound (Miller et al., 2003).

Applications in Asymmetric Synthesis

In the field of asymmetric synthesis, the compound plays a role in the enantioselective functionalization of α-methylene C–H bonds in amines, including azetidines. This process, catalyzed by Pd(II), is significant in drug discovery as it affords high enantioselectivities and exclusive regioselectivity, crucial for developing bioactive compounds and therapeutic agents (Jain, Verma, Xia, & Yu, 2016).

Creation of Iminosugars and Peptide Chimeras

The chemical is utilized in synthesizing polyhydroxylated azetidine iminosugars and related compounds from d-glucose, which have shown significant inhibitory activity against enzymes like amyloglucosidase. Additionally, it aids in producing enantiopure azetidine-2-carboxylic acid analogs with various heteroatomic side chains, useful in studying peptide activity influence (Lawande et al., 2015; Sajjadi & Lubell, 2008).

Safety and Hazards

特性

IUPAC Name |

methyl 3-(hydroxymethyl)azetidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-5(9)6(4-8)2-7-3-6;/h7-8H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKCQRSDVJZHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)

![2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2866238.png)

![1,7-dimethyl-9-(2-phenylethyl)-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1, 2-h]purine-2,4-dione](/img/structure/B2866240.png)

![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)

![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)